molecular formula C17H20BrN3O3S B2800480 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034621-60-6

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2800480
CAS No.: 2034621-60-6
M. Wt: 426.33
InChI Key: FRDFTQQQAIHDML-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a sulfonylated piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps. One common approach starts with the bromination of a pyrimidine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)benzene
  • 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)thiophene

Uniqueness

5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S/c1-12-5-6-16(8-13(12)2)25(22,23)21-7-3-4-15(11-21)24-17-19-9-14(18)10-20-17/h5-6,8-10,15H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDFTQQQAIHDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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